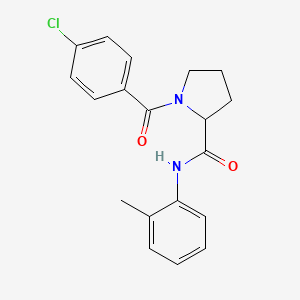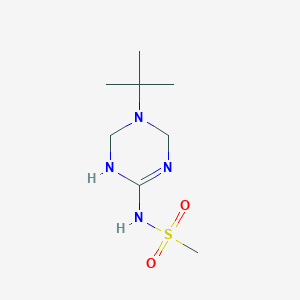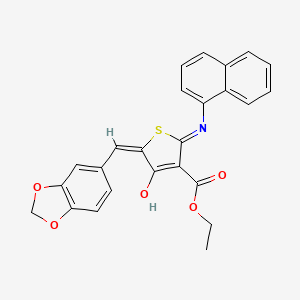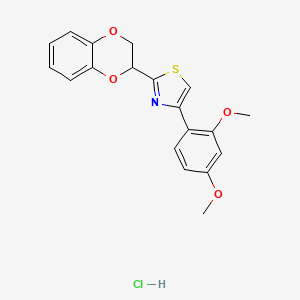
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, also known as CPP or N-(4-chlorobenzoyl)-N-(2-methylphenyl)-L-prolyl-glycine ethyl ester, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a prodrug of the neurotransmitter glycine and has been studied for its ability to enhance glycine receptor function, which could have implications in the treatment of various neurological disorders.
Mecanismo De Acción
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide acts as a prodrug of glycine, which is an inhibitory neurotransmitter in the central nervous system. Glycine receptors are responsible for mediating the effects of glycine, and 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to enhance the function of these receptors. This enhancement leads to increased chloride ion influx, which results in hyperpolarization of the neuron and ultimately decreased neuronal excitability.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects, including enhanced glycine receptor function, anti-inflammatory properties, and analgesic effects. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have neuroprotective effects and may have implications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its ability to enhance glycine receptor function, which can be useful in studying the effects of glycine on the central nervous system. However, one limitation is that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide is a prodrug and must be metabolized to glycine in order to exert its effects, which can complicate experimental design.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, including further exploration of its therapeutic potential in neurological disorders such as schizophrenia and chronic pain. In addition, research could focus on developing more efficient synthesis methods for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide and its derivatives, as well as investigating the potential for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide to be used as a tool in studying the role of glycine in the central nervous system.
Métodos De Síntesis
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and subsequent esterification with ethanol. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and chronic pain. Research has shown that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can enhance the function of glycine receptors, which are important in regulating the activity of the central nervous system. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-5-2-3-6-16(13)21-18(23)17-7-4-12-22(17)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKRAMOYADOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6118727.png)

![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![6-(1-pyrrolidinyl)-N-[1-(1,3-thiazol-2-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6118763.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![5-(2,3-dichlorophenyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-2-furamide](/img/structure/B6118768.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)